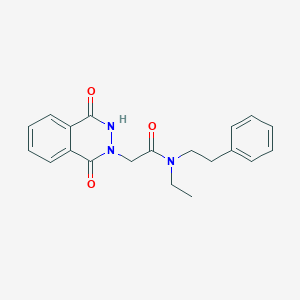![molecular formula C21H17F2N3O3 B7551156 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one, also known as DFQ or DFBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. In addition, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has also been shown to suppress the production of pro-inflammatory cytokines, reducing inflammation in various tissues. In addition, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been found to reduce oxidative stress and inflammation in the brain, protecting against neurodegenerative disorders.
実験室実験の利点と制限
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and diverse biological activities. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one can be synthesized in large quantities, making it suitable for further research. However, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and administration of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one in lab experiments.
将来の方向性
There are several future directions for the research of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one. Firstly, more studies are needed to fully understand the mechanism of action of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one and its potential targets. Secondly, further research is needed to investigate the potential therapeutic applications of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one in other diseases, such as cardiovascular diseases and metabolic disorders. Thirdly, the development of new derivatives of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one with improved pharmacological properties could lead to the discovery of more potent and selective compounds. Overall, the research on 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has the potential to contribute to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has diverse biological activities and has been studied extensively for its potential therapeutic applications. The synthesis method of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been optimized to improve the yield and purity of the compound, making it suitable for further research. While there are some limitations to the use of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one in lab experiments, the future directions of research on 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one are promising and could lead to the development of new drugs for the treatment of various diseases.
合成法
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one can be synthesized using a multistep process that involves the reaction of 2-amino-3,4-difluoroaniline with 2-cyanoacetamide to form 3,4-difluoro-N-(2-cyanoethyl)aniline. This intermediate is then reacted with 4-(piperazin-1-yl)benzoic acid to form the final product, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one. The synthesis method of 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been optimized to improve the yield and purity of the compound, making it suitable for further research.
科学的研究の応用
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-16-6-5-14(12-17(16)23)20(28)25-7-9-26(10-8-25)21(29)15-11-13-3-1-2-4-18(13)24-19(15)27/h1-6,11-12H,7-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCTZCXBZIJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B7551096.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B7551112.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)